Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(Benzyloxy)oxane-4-carboxylic Acid
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(Benzyloxy)oxane-4-carboxylic Acid
Here is an in-depth technical guide regarding 4-(Benzyloxy)oxane-4-carboxylic acid.
Executive Summary
4-(Benzyloxy)oxane-4-carboxylic acid (IUPAC: 4-(benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid) is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a constrained, non-nitrogenous isostere of amino acids and a linker in fragment-based drug discovery (FBDD).
Unlike its unsaturated counterpart (a key intermediate in HIV integrase inhibitors like Dolutegravir), this saturated scaffold provides a defined sp³-rich geometry, essential for optimizing solubility and metabolic stability (Fsp³ fraction enhancement) in lead compounds.
Molecular Identity & Physicochemical Properties[1]
The following data establishes the core identity of the molecule. Researchers should note the distinction between the "oxane" (saturated) and "pyran-4-one" (unsaturated) derivatives.
Core Identifiers
| Property | Value | Notes |
| IUPAC Name | 4-(Benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid | "Oxane" is the systematic Hantzsch–Widman name for tetrahydropyran. |
| CAS Registry Number | 1293265-45-8 | Distinct from the parent acid (5337-03-1). |
| Molecular Formula | C₁₃H₁₆O₄ | |
| Molecular Weight | 236.26 g/mol | Average mass. |
| Exact Mass | 236.1049 | Monoisotopic mass for HRMS validation. |
| SMILES | O=C(O)C1(OCC2=CC=CC=C2)CCOCC1 | Canonical.[1] |
Calculated Physicochemical Profile
Predictions based on atom-additive group contribution methods (cLogP).
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Lipophilicity (cLogP): 1.8 – 2.1
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Implication: The molecule sits in the ideal "Rule of 5" space for oral bioavailability, offering a balance between the polar carboxylic acid and the lipophilic benzyl ether.
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Topological Polar Surface Area (TPSA): ~46.5 Ų
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Breakdown: Carboxyl group (~37 Ų) + Ether oxygen (~9 Ų).
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Implication: High membrane permeability potential.
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pKa (Acid): ~3.8 – 4.2
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Mechanistic Insight: The inductive effect of the α-alkoxy group (benzyloxy) at the 4-position lowers the pKa relative to unsubstituted tetrahydropyran-4-carboxylic acid (pKa ~4.5), making it a slightly stronger acid.
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Synthetic Methodology (Expert Protocol)
Synthesizing quaternary centers at the 4-position of a pyran ring requires overcoming steric hindrance. The following protocol utilizes a Cyanohydrin Intermediate Strategy , chosen for its reliability over direct alkylation methods which often suffer from elimination side reactions.
Strategic Workflow (Graphviz)
Figure 1: Step-wise synthetic route from the commercially available ketone to the target ether-acid.[2]
Detailed Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen/Argon).
Step 1: Cyanohydrin Formation
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Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq).
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Procedure: To a solution of the ketone in dry DCM at 0°C, add ZnI₂ followed by dropwise addition of TMSCN. Warm to RT and stir for 4 hours.
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Checkpoint: IR spectroscopy should show the appearance of a weak nitrile stretch (~2240 cm⁻¹).
Step 2: Hydrolysis & Esterification (One-Pot)
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Reagents: Methanolic HCl (excess).
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Rationale: Direct hydrolysis to the acid often leads to difficult isolation. Converting to the methyl ester first facilitates purification.
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Procedure: Quench the TMS-cyanohydrin mixture into Methanolic HCl. Reflux for 12 hours. This cleaves the TMS group, hydrolyzes the nitrile to the acid, and esterifies it in situ.
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Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: O-Alkylation (The Critical Step)
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Reagents: Methyl 4-hydroxytetrahydropyran-4-carboxylate (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Benzyl Bromide (BnBr, 1.2 eq), TBAI (cat.), DMF (solvent).
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Causality: The tertiary alcohol is sterically hindered. Using NaH generates the alkoxide. TBAI (tetrabutylammonium iodide) is added as a phase transfer catalyst to accelerate the nucleophilic attack on benzyl bromide.
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Procedure:
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Cool DMF solution of the hydroxy-ester to 0°C.
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Add NaH portion-wise (gas evolution control). Stir 30 min.
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Add BnBr dropwise.
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Allow to warm to RT and stir 16h.
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Self-Validating Check: Monitor TLC. The starting material (more polar alcohol) should disappear, replaced by the less polar benzyl ether.
Step 4: Saponification
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Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
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Procedure: Stir the ester in the LiOH solution at RT for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[3]
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Result: The organic layer contains the target 4-(Benzyloxy)oxane-4-carboxylic acid . Recrystallize from Et₂O/Hexanes if necessary.
Applications in Drug Discovery
Conformational Restriction
This molecule acts as a gem-disubstituted scaffold . In peptide mimetics, replacing a standard amino acid with this scaffold introduces a "Thorpe-Ingold" effect (gem-dimethyl effect), restricting the conformational freedom of the peptide backbone. This often locks the molecule into a bioactive conformation, increasing potency.
Metabolic Stability
The tetrahydropyran ring is metabolically robust compared to aliphatic chains. The ether linkage (Benzyloxy) is generally stable to hydrolysis, though the benzyl group can be removed via hydrogenolysis (H₂/Pd-C) if the researcher intends to use this molecule as a temporary protecting group strategy to generate a free 4-hydroxy acid in late-stage synthesis.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tetrahydropyran-4-carboxylic acid (Parent Structure). Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Cyanohydrin hydrolysis mechanisms).
